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Compound of Interest |

4-Methoxy-3-
Compound Name:
propoxybenzaldehyde
CAS No.: 5922-56-5
Cat. No.: B1330657
\ 7

Introduction & Chemical Context

4-Methoxy-3-propoxybenzaldehyde is a key intermediate in the synthesis of
phosphodiesterase inhibitors and specific neuroactive agents.[1][2] It is structurally derived
from Isovanillin (3-hydroxy-4-methoxybenzaldehyde) via O-alkylation.[1][2]

The primary analytical challenge lies in its structural similarity to 3-Methoxy-4-
propoxybenzaldehyde (derived from Vanillin).[1][2] Because both isomers share identical
molecular weights (194.23 g/mol ) and similar fragmentation patterns in Mass Spectrometry,
standard low-resolution MS is insufficient for identity confirmation.[1][2] This guide establishes
a definitive protocol using NOE (Nuclear Overhauser Effect) NMR for structural validation and a
RP-HPLC method for purity assessment.

Key Chemical Attributes
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Property Specification Note

Distinct from isomer (CAS
CAS Number 5922-56-5

57695-98-4)
Molecular Formula MW: 194.23 g/mol

) ) ) Melting Point approx. 50-55°C
White to off-white crystalline
Appearance id (Analogous to ethoxy
soli
derivative)

B Soluble in MeOH, ACN, DCM; ) N )
Solubility ] Lipophilic due to propoxy chain
Insoluble in Water

Structural Confirmation: Regiochemistry via NMR

The definitive method to distinguish the target (3-propoxy) from the impurity (4-propoxy) is 1H-
NMR spectroscopy with NOE difference experiments.[1][2]

Protocol 1: 1H-NMR & NOE Setup

Objective: Confirm the propoxy group is attached at position 3 and the methoxy at position 4.[1]

[2]
e Instrument: 400 MHz NMR (or higher).
e Solvent:

(Chloroform-d) or

[11[2]

e Concentration: 10-15 mg in 0.6 mL solvent.

Expected Chemical Shifts (

)

¢ Aldehyde (-CHO): Singlet,
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ppm.[1][2]

e Aromatic Region:
o H-2(d, J~2Hz):
ppm (Between CHO and Propoxy).[1][2]
o H-6 (dd, J~8, 2Hz):
ppm.[1][2][3]
o H-5(d, J~8Hz):
ppm (Ortho to Methoxy).[2]
o Alkoxy Region:
o Methoxy (-OCH3): Singlet,
ppm.[1][2]
o Propoxy (-OCH2-): Triplet,
ppm.[1][2]
o Propoxy (-CH2-): Multiplet,
ppm.[1][2]
o Propoxy (-CH3): Triplet,
ppm.[1][2][3]

The "Smoking Gun" NOE Experiment

To validate the structure, irradiate the alkoxy signals and observe the enhancement of aromatic
protons.[1][2]

« Irradiate Methoxy (
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3.95):

o Target (4-OMe): Enhancement of H-5 (ortho to OMe).

o Isomer (3-OMe): Enhancement of H-2 (ortho to OMe).

e Irradiate Propoxy

-CH2 (
4.05):

o Target (3-OPr): Enhancement of H-2.

o Isomer (4-OPr): Enhancement of H-5.

Visualization: NOE Logic Diagram

The following diagram illustrates the spatial relationships required to confirm the correct isomer.

Impurity: 3-Methoxy-4-propoxybenzaldehyde

4-Propoxy Group T REEEEA »  H-5Proton

3-Methoxy Group ~ «+ T N EEEEE » H-2 Proton

Target: 4-Methoxy-3-propoxybenzaldehyde

Strong NOE H-2 Proton
3-Propoxy Group =~ ========*= 9NRE-- > (Ortho to C3)
Strong NOE H-5 Proton

4-Methoxy Group = =========¥=====--

(Ortho to C4)
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Click to download full resolution via product page

Caption: NOE correlation logic. Green dashed arrows indicate the specific spatial couplings
required to confirm the target structure.

Purity Profiling: HPLC Method[2][7][10]

This method separates the target molecule from its precursor (Isovanillin) and potential alkyl
halide reagents.[1][2]

Protocol 2: Reverse-Phase HPLC

Objective: Quantify purity and monitor the disappearance of Isovanillin.
e Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18),

mm, 3.5 pm.[2]

» Mobile Phase A: 0.1% Formic Acid in Water (Maintains phenol protonation).[1][2]
e Mobile Phase B: Acetonitrile (ACN).[1][2]
e Flow Rate: 1.0 mL/min.[1][2]

e Temperature: 30°C.

Detection: UV @ 230 nm (strong benzoyl absorption) and 280 nm (specific).[1][2]

Gradient Program

Time (min) % Mobile Phase B Event

0.0 20% Equilibration

10.0 80% Elution of Target

12.0 95% Wash Lipophilic Impurities
15.0 20% Re-equilibration

Retention Logic (Causality)[2]
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e Isovanillin (RT ~3-4 min): Contains a free phenolic hydroxyl group.[1][2] It is polar and
interacts strongly with the aqueous phase, eluting early.[1][2]

o Target (RT ~8-9 min): The O-propylation caps the polar hydroxyl, significantly increasing
hydrophobicity and retention on the C18 chain.[1][2]

o Bis-alkylated impurities: If present, will elute after the target (very late) due to high
lipophilicity.[1][2]

Experimental Workflow & Impurity Fate

Understanding the synthesis pathway allows for predictive impurity profiling.[1][2] The target is
typically synthesized by alkylating Isovanillin with propyl bromide/iodide in the presence of a
base (

)-[1112]
Visualization: Synthesis & Impurity Map[2]
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Starting Material: Reagents:
Isovanillin

(Polar, Phenolic) Propyl Bromide + K2CO3

N/

Reaction:
O-Alkylation (DMF, 60°C)
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Impurity A: Impurity B: TARGET:
Unreacted Isovanillin O-Alkylation at CHO 4-Methoxy-3-propoxybenzaldehyde
(Elutes Early) (Rare/Unstable) (Mid-eluting)

Click to download full resolution via product page

Caption: Synthetic pathway highlighting the origin of key impurities monitored by the HPLC
protocol.

References & Grounding

¢ PubChem Compound Summary: 4-Methoxy-3-propoxybenzaldehyde (CAS 5922-56-5).[1]
[2] National Library of Medicine.[1][2] (Note: Verify specific isomer CAS in PubChem as
5922-56-5).[1][2]

» Sigma-Aldrich/Merck: Reference standards for Alkoxybenzaldehydes and Isovanillin
derivatives.[1][2]

© 2026 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1330657?utm_src=pdf-body-img
https://www.benchchem.com/product/b1330657?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/592109
https://pubchem.ncbi.nlm.nih.gov/compound/3-Methoxy-4-propoxybenzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/592109
https://pubchem.ncbi.nlm.nih.gov/compound/3-Methoxy-4-propoxybenzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/592109
https://pubchem.ncbi.nlm.nih.gov/compound/3-Methoxy-4-propoxybenzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/592109
https://pubchem.ncbi.nlm.nih.gov/compound/3-Methoxy-4-propoxybenzaldehyde
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1330657?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard text
for NOE and NMR interpretation logic).

e Snyder, L. R., et al.Practical HPLC Method Development. (Basis for the Acidic Mobile Phase
selection to suppress phenol ionization).[1][2]

Disclaimer: This Application Note is for research and development purposes. All protocols
should be validated within the user's specific laboratory environment following ICH Q2(R1)
guidelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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characterization-of-4-methoxy-3-propoxybenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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